molecular formula C19H15NO5S B2377326 1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate CAS No. 431931-45-2

1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate

Cat. No.: B2377326
CAS No.: 431931-45-2
M. Wt: 369.39
InChI Key: LXAOHCSAMKJLCA-UHFFFAOYSA-N
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Description

1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate is a useful research compound. Its molecular formula is C19H15NO5S and its molecular weight is 369.39. The purity is usually 95%.
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Scientific Research Applications

1. Anti-inflammatory Activity

  • A study explored the anti-inflammatory activity of α-aminonaphthylsubstitutedaryl chalkones and α-(substituted aminoethyl)-amidonaphthalenes, derivatives related to α-acetylamino naphthalene. These compounds demonstrated significant anti-inflammatory effects and were less ulcerogenic compared to standard drugs like phenylbutazone (Sharma, Srivastava, & Kumar, 2003).

2. Antimicrobial Activity

  • Another research synthesized and evaluated the antimicrobial activity of derivatives including 4-hydroxynaphthalen-1-yl diazenyl benzenesulfonamides. These compounds displayed promising antimicrobial effects in in vitro studies (El-Gaby et al., 2018).

3. Anticancer and Antimitotic Properties

  • A study on phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) revealed their potential as novel chemotherapeutic prodrugs. These compounds exhibited cytotoxicity toward breast cancer cells, including hormone-independent and chemoresistant types. They are activated selectively in cancer cells expressing CYP1A1 (Fortin et al., 2017).

4. Photodynamic Therapy for Cancer Treatment

  • Research on zinc phthalocyanine derivatives with benzenesulfonamide groups showed these compounds have high singlet oxygen quantum yield, which is crucial for Type II mechanisms in photodynamic therapy. This makes them potential candidates for treating cancer using this therapy (Pişkin, Canpolat, & Öztürk, 2020).

5. Antibacterial and Enzyme Inhibition

  • A study synthesized and tested N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides for their antibacterial and enzyme inhibitory potential. These compounds were found to be effective antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2015).

6. Iron(III) Recognition

  • A study involving 4,4′-(4,5-diaminonaphthalen-1,8-yldiazo)-bisbenzenesulfonate (DBS) demonstrated its potential in selectively recognizing Fe 3+ in acidic solutions. This property makes it valuable for applications in analytical chemistry (Cheng, Liao, & Wang, 2008).

7. Carbonic Anhydrase Inhibition

  • Research involving 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides focused on their carbonic anhydrase I and II inhibitory effects. These compounds showed promising inhibition, suggesting potential in the treatment of diseases where carbonic anhydrase is a factor (Gul et al., 2016).

Properties

IUPAC Name

(1-formylnaphthalen-2-yl) 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c1-13(22)20-15-7-9-16(10-8-15)26(23,24)25-19-11-6-14-4-2-3-5-17(14)18(19)12-21/h2-12H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAOHCSAMKJLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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